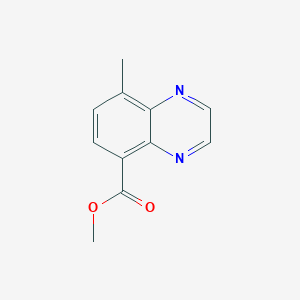
Methyl 8-methylquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methylquinoxaline-5-carboxylate is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered attention due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methylquinoxaline-5-carboxylate typically involves the condensation of appropriate substituted o-phenylenediamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with diethyl oxalate under reflux conditions, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Methyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 8-methylquinoxaline-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoline: Another nitrogen-containing heterocycle with different biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct properties.
Uniqueness: Methyl 8-methylquinoxaline-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl and carboxylate groups enhance its solubility and facilitate its use in various synthetic applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 8-methylquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-4-8(11(14)15-2)10-9(7)12-5-6-13-10/h3-6H,1-2H3 |
InChI Key |
KQLRPFRZURWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















